Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)
Description
Core Molecular Architecture: Heptane Backbone and Phthalimide Substituents
The fundamental molecular architecture of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) consists of a linear seven-carbon heptane chain serving as the central backbone, with two identical terminal substituent groups attached at positions 1 and 7. Each terminal position contains a complex substituent comprising a three-carbon propyl chain, which connects the heptane backbone to a dimethylammonium group through a phthalimide moiety. The phthalimide groups, derived from phthalic anhydride, contribute significant structural rigidity and aromatic character to the molecule.
The systematic chemical name for this compound is 1,7-heptanediaminium, N,N'-bis(3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-N,N,N',N'-tetramethyl-. This nomenclature reflects the presence of two diaminium centers connected by the heptane bridge, with each nitrogen center bearing two methyl groups and one phthalimidopropyl substituent. The molecular weight has been calculated as 562.7 grams per mole, consistent with the molecular formula C₃₃H₄₆N₄O₄²⁺.
The phthalimide substituents represent a crucial structural feature, as these groups consist of benzene rings fused to imide functionalities. Each phthalimide unit contains two carbonyl groups in a 1,3-dihydro-1,3-dioxo-2H-isoindol configuration, providing both electron-withdrawing character and conformational constraints. The propyl spacer chains linking the phthalimide groups to the quaternary nitrogen atoms allow for conformational flexibility while maintaining the overall molecular structure. Research has demonstrated that the phthalimide groups can be synthesized through reaction of phthalic anhydride with dimethylaminopropyl derivatives, yielding high product yields when conducted under optimized conditions.
Charge Distribution and Quaternary Ammonium Group Properties
The charge distribution within heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) is characterized by the presence of two permanently charged quaternary ammonium centers, resulting in an overall molecular charge of +2. Each quaternary ammonium group consists of a nitrogen atom covalently bonded to four carbon atoms, creating a tetrahedral geometry around the nitrogen centers. The permanent positive charge on these nitrogen atoms is independent of solution pH, distinguishing quaternary ammonium compounds from primary, secondary, or tertiary amines.
The quaternary ammonium groups in this molecule exhibit specific structural characteristics that influence both molecular stability and biological activity. Each nitrogen center bears two methyl groups and one phthalimidopropyl chain, creating an asymmetric substitution pattern that contributes to the compound's unique properties. The positive charges are stabilized through the electron-donating effects of the alkyl substituents, while the electron-withdrawing phthalimide groups provide additional electronic balance.
Computational studies have provided insights into the electronic properties of similar quaternary ammonium compounds with phthalimide substituents. Analysis of molecular orbital distributions reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are influenced by the presence of both the quaternary ammonium centers and the aromatic phthalimide systems. The interaction between these electron-rich and electron-poor regions contributes to the overall molecular stability and affects the compound's binding properties with biological targets.
The spatial arrangement of the two quaternary ammonium centers, separated by the heptane chain, creates a molecule with distinct regions of positive charge density. This charge distribution pattern is characteristic of gemini or bis-quaternary ammonium surfactants, which typically exhibit enhanced surface activity compared to monomeric quaternary ammonium compounds. The seven-carbon spacing between the charged centers represents an optimal balance for both molecular flexibility and intermolecular interactions.
Classification as a Bisquaternary Ammonium Salt
Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) belongs to the specific class of bisquaternary ammonium salts, also known as gemini quaternary ammonium compounds. This classification is based on the presence of two quaternary ammonium groups connected by a polymethylene spacer chain. The compound represents a member of the broader family of polymethylene bis-quaternary ammonium salts, which have been extensively studied for their unique chemical and biological properties.
Within the classification system for quaternary ammonium compounds, this molecule can be categorized as a symmetrical bisquaternary salt due to the identical nature of both quaternary ammonium moieties. The symmetrical structure distinguishes it from asymmetrical bis-quaternary compounds where the two quaternary centers may have different substituent patterns. The seven-carbon spacer chain places this compound within the medium-chain length category of bis-quaternary ammonium salts, as research has shown that spacer chain length significantly influences biological activity.
The compound also fits within the specialized subcategory of phthalimide-containing quaternary ammonium salts, a class that has gained attention for specific applications in electrochemical processes and biological research. The incorporation of phthalimide groups distinguishes these compounds from conventional alkyl quaternary ammonium salts and provides additional functionalization possibilities through the aromatic imide system.
| Classification Parameter | Description | Specific Characteristics |
|---|---|---|
| Primary Class | Quaternary Ammonium Compound | Permanently charged nitrogen centers |
| Structural Type | Bisquaternary (Gemini) Salt | Two quaternary ammonium groups |
| Symmetry | Symmetrical | Identical substituent patterns |
| Spacer Length | Medium Chain (C7) | Seven-carbon polymethylene bridge |
| Functional Groups | Phthalimide-containing | Aromatic imide substituents |
| Molecular Formula | C₃₃H₄₆N₄O₄²⁺ | Dicationic organic salt |
The classification of this compound within the bis-quaternary ammonium family is further supported by its demonstrated biological activity profile, which typically differs from monomeric quaternary ammonium compounds. Research has shown that bis-quaternary ammonium compounds often exhibit enhanced selectivity and potency in biological systems compared to their monomeric counterparts, attributed to the unique spatial arrangement of the two charged centers. The specific seven-carbon spacer length has been identified as optimal for certain biological interactions, particularly in studies involving muscarinic receptor binding.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl-[7-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]heptyl]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSALRKZRWVYPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N4O4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945335 | |
| Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22664-47-7 | |
| Record name | Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Thermal Synthesis
The reaction of phthalic anhydride with N,N-dimethylpropane-1,3-diamine in toluene under reflux forms 3-(N,N-dimethylamino)propylphthalimide. This method employs a Dean-Stark trap to remove water, driving the reaction to completion. Typical conditions include:
-
Molar ratio : 1:1 (phthalic anhydride to diamine)
-
Temperature : 150–250°C
After cooling, the product is precipitated by adding benzene, filtered, and crystallized from light petroleum ether (60–80°C). Yields range from 60–85%, depending on solvent purity and reaction monitoring via thin-layer chromatography (TLC).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, combining phthalic anhydride and N,N-dimethylpropane-1,3-diamine in toluene with catalytic p-toluenesulfonic acid (PTSA) under microwave conditions (300 W, 100°C) reduces reaction time to 30 minutes while increasing yields to 91%. This method minimizes side products and improves reproducibility.
Quaternization of the Phthalimide Intermediate
The phthalimide intermediate undergoes quaternization using 1,7-dibromoheptane to form the final bis-ammonium compound. Two approaches are prominent:
Solution-Phase Alkylation
In anhydrous acetonitrile, the phthalimide intermediate reacts with 1,7-dibromoheptane at a 2:1 molar ratio. Key parameters include:
The product precipitates as a bromide salt, which is filtered and washed with cold ethanol. Yields typically reach 70–75%.
Solvent-Free Alkylation
To avoid solvent contamination, the reaction is conducted neat at elevated temperatures (120–140°C) for 6–8 hours. This method achieves comparable yields (68–72%) but requires rigorous drying of reactants.
Purification and Characterization
Crystallization
Crude product is dissolved in dichloromethane (DCM) and washed with water to remove acidic impurities. Subsequent crystallization from hexane or ethanol yields high-purity material (>95% by HPLC).
Column Chromatography
For analytical-grade purity, silica gel column chromatography with a gradient of DCM to 5% methanol in DCM effectively separates the target compound from byproducts.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Purity | Time |
|---|---|---|---|---|
| Classical Thermal | Toluene, 150–250°C, 5–15 min | 60–85% | 90–92% | 6–8 hours |
| Microwave-Assisted | Toluene, 100°C, 300 W | 85–91% | 95–97% | 30 min |
| Solution-Phase Alkylation | Acetonitrile, 80°C, 12–24 hours | 70–75% | 88–90% | 1 day |
| Solvent-Free Alkylation | Neat, 120–140°C, 6–8 hours | 68–72% | 85–87% | 8 hours |
Key Research Findings
Role of Counterions
The choice of alkylating agent (e.g., dibromoheptane vs. diiodoheptane) influences the counterion (Br⁻ vs. I⁻) and solubility. Bromide salts exhibit better crystallinity, while iodide salts may require ion-exchange chromatography for purification.
Microwave Optimization
A study comparing thermal and microwave methods demonstrated a 20% yield improvement and 90% reduction in reaction time using microwaves. This aligns with green chemistry principles by reducing energy consumption.
Stability Considerations
The compound is hygroscopic and requires storage under anhydrous conditions. Degradation studies indicate <5% decomposition after six months at -20°C in amber vials.
Challenges and Innovations
Scientific Research Applications
Pharmacological Applications
Muscarinic Receptor Antagonism
Research indicates that heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) acts as a potent antagonist of muscarinic receptors, particularly M1 and M2 subtypes. Studies have shown that it exhibits a cardioselectivity factor approximately 32-fold greater than other similar compounds, making it a candidate for cardiovascular therapies . The compound's allosteric modulation of these receptors suggests potential applications in treating conditions related to cholinergic dysfunctions.
Case Study: Cardiac Effects
A study conducted on guinea pig atria demonstrated that heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) effectively inhibited atrial muscarinic receptors. The results indicated that the compound's inhibitory effects were competitive and allosteric in nature, providing insights into its mechanism of action . This specificity may lead to fewer side effects compared to traditional muscarinic antagonists.
Biochemical Applications
Binding Affinity Studies
Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been subjected to various binding studies to assess its affinity for muscarinic receptors. Research has shown high-affinity binding (30-70 nM) to a significant percentage of receptor sites in both atrial and ileal tissues . This property is crucial for developing selective therapeutics targeting specific receptor subtypes.
Potential in Drug Development
The compound's unique structure allows for modifications that could enhance its pharmacological profile. Ongoing research aims to explore derivatives of this compound for improved efficacy against cholinergic-related disorders .
Material Science Applications
Antimicrobial Properties
While primarily studied for its pharmacological applications, there is emerging interest in the antimicrobial properties of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium). Preliminary studies suggest that compounds with similar phthalimide structures exhibit antimicrobial activity against various pathogens. Future investigations could explore this aspect further .
Mechanism of Action
The mechanism of action of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Gallamine and Alcuronium
Gallamine (a tris-quaternary ammonium compound) and alcuronium (a steroid-based modulator) are classical allosteric modulators of M2 receptors.
Table 1: Binding and Functional Comparison
Key Findings :
- All three modulators share a common allosteric site on M2 receptors but exhibit distinct cooperativity profiles. C7/3-phth shows stronger negative cooperativity with pirenzepine (M1-selective antagonist) than gallamine or alcuronium .
- Structural differences (bis-quaternary vs. tris-quaternary or steroid backbones) influence subtype selectivity and functional effects .
Bitopic Ligands: AC-42 and 77-LH-28-1
AC-42 and 77-LH-28-1 are bitopic ligands targeting both orthosteric and allosteric sites on M1 receptors.
Table 2: Mechanism Comparison
Comparison with Other Allosteric Modulators
RTI-371
RTI-371, a dopamine transporter inhibitor, acts as a positive allosteric modulator (PAM) at cannabinoid CB1 receptors.
Table 3: Functional and Mechanistic Contrast
| Property | C7/3-phth | RTI-371 |
|---|---|---|
| Target Receptor | mAChRs (M2) | CB1 |
| Modulatory Effect | Negative (NAM) | Positive (PAM) |
| Cooperativity | Reduces agonist affinity | Increases agonist affinity |
Structural and Mechanistic Insights
- C7/3-phth’s Binding Pocket : Engages aromatic residues (e.g., Trp422, Tyr177) in the extracellular vestibule of M2 receptors, enhancing affinity through cation-π interactions . Mutagenesis studies confirm that introducing aromatic residues amplifies C7/3-phth’s binding .
- Ternary Complex Model : C7/3-phth stabilizes a receptor conformation that reduces orthosteric ligand affinity, contrasting with gallamine’s weaker cooperativity .
Biological Activity
Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) is a synthetic quaternary ammonium compound with significant biological activity, particularly as a muscarinic receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has the chemical formula and features a heptane backbone with two dimethyl-3'-phthalimidopropylammonium groups. Its unique structure contributes to its pharmacological properties, particularly its selectivity for muscarinic receptors.
Research indicates that heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) functions as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). It exhibits high binding affinity to the M2 receptor subtype, with an affinity constant of approximately 70.1 nM. This compound demonstrates a cardioselectivity factor approximately 32-fold greater than other compounds in its class, making it a candidate for cardiovascular therapies .
Binding Affinity and Cooperativity
Binding studies have shown that the compound interacts variably with different mAChR subtypes. For instance:
- M2 Receptor : Highest affinity (85 nM) when unoccupied.
- M5 Receptor : Lowest affinity (approximately 100-fold lower than M2).
- Cooperativity : Negative cooperativity was observed at the M5 receptor, while M1 and M4 receptors exhibited lower cooperativity .
Antimuscarinic Effects
Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been characterized as a potent inhibitor of atrial muscarinic receptors. Studies in guinea pig models demonstrated its effectiveness in inhibiting responses to carbachol in both atrial tissues and ileal longitudinal muscle . The compound's allosteric nature suggests that it may enhance the effects of other antimuscarinic agents like atropine .
Antimicrobial Activity
In addition to its effects on muscarinic receptors, this compound has shown potential antimicrobial activity. A comparative study indicated that similar bisquaternary ammonium compounds exhibited varying degrees of antimicrobial efficacy against fungi and bacteria. The minimal inhibitory concentrations (MICs) for various pathogens were documented, revealing promising results for heptane derivatives .
Table 1: Binding Affinities of Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)
| Receptor Subtype | Binding Affinity (nM) |
|---|---|
| M2 | 70.1 |
| M4 | 112.0 |
| M5 | 700 |
Table 2: Minimal Inhibitory Concentrations (MIC) Against Various Pathogens
| Compound | C. albicans (mM) | A. niger (mM) | E. coli (mM) | S. aureus (mM) |
|---|---|---|---|---|
| C7/3-phth | 0.126 | 0.500 | 0.126 | 0.016 |
| Control | 0.023 | 0.116 | 0.007 | 0.003 |
Case Studies
- Cardiovascular Applications : A study highlighted the potential use of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) in treating conditions associated with cholinergic dysfunctions due to its selective inhibition of atrial mAChRs .
- Antimicrobial Research : Investigations into the antimicrobial properties of similar compounds have paved the way for further exploration into heptane derivatives as potential treatments for bacterial infections .
Q & A
Q. Q1. What is the primary pharmacological role of C7/3-phth in cholinergic system studies?
C7/3-phth is a bis-quaternary allosteric modulator of muscarinic acetylcholine receptors (mAChRs), primarily investigated for its subtype selectivity. It acts as a negative allosteric modulator at M1 and M2 mAChR subtypes, altering receptor conformation to inhibit orthosteric agonist binding or signaling. Its mechanism is characterized via radioligand binding assays and functional studies using cloned receptor subtypes expressed in cell lines (e.g., CHO cells) .
Q. Q2. What experimental techniques are essential for validating C7/3-phth’s allosteric effects?
Key methodologies include:
- Radioligand displacement assays using [³H]-N-methylscopolamine to measure affinity shifts induced by C7/3-phth.
- Functional assays (e.g., ERK1/2 phosphorylation or calcium mobilization) to assess its impact on receptor signaling pathways.
- Schild analysis to distinguish competitive vs. allosteric antagonism by evaluating dose-response curves in the presence of orthosteric agonists like acetylcholine .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in C7/3-phth’s subtype selectivity across studies?
Discrepancies in subtype selectivity (e.g., M1 vs. M2) may arise from differences in receptor expression systems or assay conditions. To address this:
- Use site-directed mutagenesis to identify critical residues (e.g., conserved tyrosine lid residues in M2 receptors) that influence C7/3-phth binding .
- Conduct molecular dynamics simulations to model interactions between C7/3-phth and receptor transmembrane domains, leveraging structural data from cryo-EM studies of mAChRs .
- Validate findings across multiple functional endpoints (e.g., G protein vs. β-arrestin signaling) to account for biased agonism/antagonism .
Q. Q4. How can C7/3-phth inform the design of bitopic ligands targeting mAChRs?
C7/3-phth’s allosteric fragment has been hybridized with orthosteric ligands (e.g., xanomeline) to create bitopic compounds. Methodological steps include:
- Fragment-based drug design : Combine C7/3-phth’s phthalimidopropylammonium moiety with orthosteric fragments via flexible linkers.
- Pharmacological validation : Use BRET (bioluminescence resonance energy transfer) assays to detect dual binding and assess cooperativity between allosteric and orthosteric sites .
- Structure-activity relationship (SAR) studies : Modify linker length (e.g., heptane chain) to optimize binding kinetics and subtype specificity .
Data Analysis and Interpretation
Q. Q5. How should researchers analyze supra-additive effects observed with C7/3-phth and gallamine?
Supra-additivity in antagonist combinations (e.g., C7/3-phth + gallamine) suggests synergistic allosteric modulation. To quantify this:
- Apply pharmacological resultant analysis using the Black-Leff equation to calculate combined dose ratios and estimate cooperativity factors.
- Perform Schild plot deviations to confirm non-competitive interactions.
- Use mutant receptors to test whether C7/3-phth and gallamine share overlapping binding sites .
Q. Q6. What strategies mitigate off-target effects of C7/3-phth in in vivo studies?
- Tissue-specific receptor knockout models : Compare responses in wild-type vs. M1/M2/M4 KO animals.
- Pharmacokinetic profiling : Monitor C7/3-phth’s brain penetration and peripheral distribution using LC-MS/MS.
- Functional MRI : Map neural activity changes to distinguish mAChR-mediated effects from nonspecific actions .
Synthesis and Characterization
Q. Q7. What synthetic challenges arise in producing C7/3-phth analogs?
- Quaternary ammonium stability : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent degradation during alkylation steps.
- Linker flexibility : Adjust heptane chain length via iterative Sonogashira coupling or click chemistry to balance rigidity and conformational freedom .
- Purity validation : Use reverse-phase HPLC with charged aerosol detection (CAD) to resolve hydrophilic impurities common in quaternary ammonium compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
